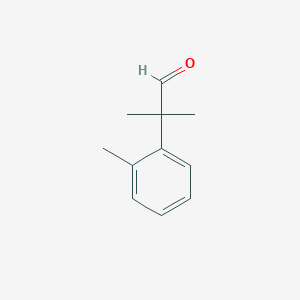

2-Methyl-2-(o-tolyl)propanal

Beschreibung

2-Methyl-2-(o-tolyl)propanal is an aldehyde derivative featuring a methyl group and an o-tolyl (ortho-methylphenyl) group attached to the same carbon atom of a propanal backbone. Key characteristics inferred from related compounds include:

- Molecular formula: Likely C₁₁H₁₄O (based on ’s 2-Methyl-3-(o-tolyl)propanal variant).

- Molecular weight: ~162.23 g/mol (assuming a structure similar to but with substitution at position 2).

- Functional groups: Aldehyde, methyl, and aromatic substituents, which influence reactivity and physical properties.

Eigenschaften

IUPAC Name |

2-methyl-2-(2-methylphenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9-6-4-5-7-10(9)11(2,3)8-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAZKKKEUDNFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-2-(o-tolyl)propanal can be synthesized through several methods. One common approach involves the reaction of o-tolylmagnesium bromide with isobutyraldehyde under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-Methyl-2-(o-tolyl)propanal may involve the use of catalytic processes to enhance yield and efficiency. The use of specific catalysts and optimized reaction conditions can significantly improve the production scale and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(o-tolyl)propanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 2-Methyl-2-(o-tolyl)propanal can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group in 2-Methyl-2-(o-tolyl)propanal can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(o-tolyl)propanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(o-tolyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s effects are mediated through these interactions, which can influence various biological processes.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Regulatory Status

- Aldicarb : Prohibited in agricultural settings near water sources due to groundwater contamination risks . Its degradation product, aldicarb sulfoxide, is equally toxic .

- Analytical Methods : Propanal derivatives like aldicarb are analyzed via HPLC with reverse-phase columns, as demonstrated for 2-Methyl-2-(methylthio)-propanal (LogP = 1.29 ).

Biologische Aktivität

2-Methyl-2-(o-tolyl)propanal, an organic compound with the molecular formula CHO, is a derivative of propanal characterized by its unique structure that includes a methyl group and an o-tolyl group. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and interactions with biomolecules.

The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives, which may exhibit different biological activities.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols |

| Substitution | Nucleophiles (amines, alcohols) | Various substituted derivatives |

The biological activity of 2-Methyl-2-(o-tolyl)propanal is thought to be mediated through its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This mechanism is crucial for understanding how the compound influences various biological processes.

Biological Activity

Research indicates that 2-Methyl-2-(o-tolyl)propanal has potential biological activities that could be explored for therapeutic applications. Some key findings include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives of aldehydes can exhibit cytotoxic effects on cancer cell lines. While specific data on 2-Methyl-2-(o-tolyl)propanal is limited, its structural similarities to other active aldehydes suggest potential anticancer activity .

- Enzyme Inhibition : Aldehydes are known to interact with enzymes by forming Schiff bases or other covalent modifications. This interaction can lead to the inhibition of enzyme activity, which is a pathway through which 2-Methyl-2-(o-tolyl)propanal might exert its biological effects .

Case Studies

- Antimicrobial Efficacy : A study focusing on metal complexes derived from similar aldehyde structures showed promising antimicrobial activity against various microorganisms using disc diffusion methods. The results indicated that metal complexes formed with ligands like 2-Methyl-2-(o-tolyl)propanal exhibited enhanced efficacy compared to free ligands .

- Cytotoxic Effects on Cancer Cells : Research investigating the cytotoxic effects of related aldehydes on cancer cell lines revealed that these compounds could induce apoptosis in certain types of cancer cells. Although direct studies on 2-Methyl-2-(o-tolyl)propanal are scarce, the implications suggest a need for further investigation into its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.